molecular formula C11H15NO2 B3170196 4-Amino-2-benzylbutanoic acid CAS No. 941577-96-4

4-Amino-2-benzylbutanoic acid

Cat. No. B3170196
CAS RN: 941577-96-4
M. Wt: 193.24 g/mol
InChI Key: XAWSFIVAOWXDCN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 4-Amino-2-benzylbutanoic acid is 1S/C11H15NO2.ClH/c12-7-6-10 (11 (13)14)8-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2, (H,13,14);1H . This structure is available as a 2D Mol file or as a computed 3D SD file .

It has a high melting point, is soluble in water, slightly soluble in alcohol, and dissolves with difficulty in methanol, ethanol, and propanol .

Scientific Research Applications

Biocatalytic Synthesis

4-Amino-2-benzylbutanoic acid plays a role in the stereoselective synthesis of amino acids, which are crucial as chiral building blocks in life, drug development, and industrial products. A study demonstrated the synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid using a systems biocatalysis approach, which combined an aldol reaction with a stereoselective transamination (Hernández et al., 2017).

Antiamnestic Activity

Derivatives of 4-aminobutanoic acid have been screened for antiamnestic activity, indicating potential in cognitive impairment treatments. Compounds like KGM-2, KGM-5, and KGM-6, which contain hydroxymethyl and benzyl radicals, exhibited pronounced antiamnestic effects (Міщенко et al., 2021).

Interactions with Bovine Serum Albumin

A study reported interactions of carboxamide derivatives of amino acid, including 4-aminobutanoic acid derivatives, with Bovine Serum Albumin (BSA). These interactions were significant at acidic pH and have implications in understanding drug-protein interactions (Thakare et al., 2018).

Crystal Structure Analysis

Crystal structures of amino acid derivatives including those related to 4-aminobutanoic acid were studied, providing insights into hydrogen bond patterns and structures in molecular chemistry (Karmakar et al., 2014).

Synthesis of Hydroxyproline Derivatives

4-Aminobutanoic acid derivatives were used in the synthesis of hydroxyproline derivatives, contributing to the understanding of stereochemistry and potential pharmaceutical applications (Krishnamurthy et al., 2014).

Safety and Hazards

The safety information for 4-Amino-2-benzylbutanoic acid indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

4-Amino-2-benzylbutanoic acid plays a significant role in biochemical reactions, particularly in the context of amino acid metabolism and protein synthesis. It interacts with several enzymes, including amino acid transferases and decarboxylases, which facilitate its incorporation into peptides and proteins. The compound’s amino group can form Schiff bases with aldehydes and ketones, enabling it to participate in transamination reactions. Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing protein folding and stability .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In general, this compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to influence the activity of key signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Furthermore, this compound can alter gene expression by acting as a substrate for histone modification enzymes, leading to changes in chromatin structure and transcriptional activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves its binding interactions with enzymes and proteins. The compound can act as an inhibitor or activator of specific enzymes, depending on the context. For example, it can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis. These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are influenced by the dosage administered. At low doses, the compound can have beneficial effects on metabolic processes and cellular function. At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. These findings highlight the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, including amino acid metabolism and the urea cycle. It can be metabolized by enzymes such as aminotransferases and dehydrogenases, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s bioavailability and activity. Additionally, this compound can influence metabolic flux and metabolite levels, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through amino acid transporters, such as the sodium-coupled neutral amino acid transporter. Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments. This distribution is crucial for its biological activity and can influence its localization and accumulation within tissues .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to different cellular compartments, such as the cytoplasm, nucleus, and mitochondria, through specific targeting signals and post-translational modifications. These localization patterns are essential for its role in cellular processes and can influence its interactions with other biomolecules.

properties

IUPAC Name

4-amino-2-benzylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-7-6-10(11(13)14)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWSFIVAOWXDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CCN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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